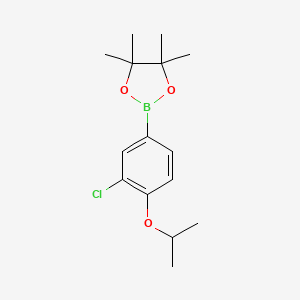

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

概要

説明

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

作用機序

Target of Action

The primary target of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for the success of this pathway .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring . This could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability in biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate the hydrolysis reaction.

Major Products Formed

科学的研究の応用

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-chloro-4-isopropoxyphenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source, enabling efficient coupling with various electrophiles.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides | |

| C–C Bond Formation | Utilized in diverse coupling processes |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its ability to form stable complexes with various substrates allows for the modification of biologically active molecules. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes involved in disease pathways.

Case Study: Inhibitor Synthesis

A study demonstrated the use of this compound in synthesizing a series of enzyme inhibitors that showed promising activity against cancer cell lines. The modifications facilitated by the boronic acid moiety enhanced the selectivity and potency of the inhibitors.

Materials Science

Polymer Chemistry

The compound is also employed in materials science, particularly in the development of functional polymers. Its reactivity allows for incorporation into polymer backbones or as a cross-linking agent, contributing to materials with enhanced mechanical properties and chemical resistance.

| Material Type | Application | Reference |

|---|---|---|

| Functional Polymers | Cross-linking agents for improved properties | |

| Composite Materials | Enhancing mechanical strength and durability |

Analytical Chemistry

Analytical Reagents

this compound serves as a reagent in analytical chemistry for detecting specific biomolecules. Its boron atom can form complexes with hydroxyl-containing compounds, enabling sensitive detection methods such as fluorescence or UV-visible spectroscopy.

類似化合物との比較

Similar Compounds

- 3-Chlorophenylboronic acid pinacol ester

- 4-Chloro-3-methoxyphenylboronic acid pinacol ester

- 2-Chlorophenylboronic acid pinacol ester

Uniqueness

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which can influence the reactivity and selectivity in cross-coupling reactions. The isopropoxy group can provide steric hindrance, potentially affecting the reaction’s outcome compared to other similar boronic esters .

生物活性

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester (C₁₅H₂₂BClO₃) is a specialized organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and applications based on available literature and research findings.

The compound features a chlorinated aromatic ring with an isopropoxy group and a pinacol ester moiety, which enhances its reactivity in various chemical reactions, notably the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Synthesis Route:

- Starting Materials: 3-Chloro-4-isopropoxyphenylboronic acid and pinacol.

- Reaction Conditions: Typically involves acidic conditions or palladium-catalyzed cross-coupling methods to introduce the boron functionality onto the aromatic system.

- Yield Optimization: Reaction conditions are crucial for achieving high yields and purity of the final product .

Biological Activity

While specific biological activity data on this compound is limited, boronic acids and their esters are known to exhibit several notable biological properties:

- Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including proteases and kinases, due to their ability to form reversible covalent bonds with active site residues .

- Potential Therapeutic Applications: Compounds in this class have shown promise in drug discovery, particularly as enzyme inhibitors in cancer therapy and other diseases .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methoxyphenylboronic acid pinacol ester | C₁₅H₁₉BClO₃ | Contains a methoxy group instead of isopropoxy |

| 4-Isopropoxyphenylboronic acid pinacol ester | C₁₄H₁₉B O₃ | Lacks chlorine substitution on the aromatic ring |

| 3-Chloro-2-isopropoxyphenylboronic acid pinacol ester | C₁₅H₂₂BClO₃ | Different positioning of substituents on the ring |

These compounds differ primarily in their substituents, which significantly influences their chemical behavior and application potential .

Case Studies and Research Findings

Research has shown that boronic acids can be effective in various biological contexts. For example:

- Antiviral Activity: Some studies have indicated that boronic acids possess antiviral properties, particularly against herpes simplex virus (HSV) . While specific data on this compound is not available, its structural relatives have shown similar activities.

- Cytotoxicity Studies: Boronic acids have been evaluated for cytotoxic effects against cancer cell lines, demonstrating potential as therapeutic agents . The unique substituents in this compound may influence its efficacy and selectivity.

特性

IUPAC Name |

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。